
1-(2-ヒドロキシエチル)-4-(5-クロロ-2-メチルフェニル)ピペラジン
説明
“2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is a part of this compound . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives, like the compound , often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives often include aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .科学的研究の応用
抗ヒスタミン剤開発
この化合物は、よく知られた抗ヒスタミン剤であるセチリジンと構造的に関連しています 。これは、体内の特定のヒスタミン受容体を標的とする新しい抗ヒスタミン剤の開発に使用できます。これにより、アレルギーやアナフィラキシーなどの症状に対する有効性を高め、副作用を減らした薬剤につながる可能性があります。
神経疾患治療
化合物のアリールピペラジン部分は、さまざまな神経伝達物質受容体への結合に重要です 。これは、うつ病、不安症、統合失調症などの神経疾患の治療を目的としたマルチターゲット薬の開発のための潜在的な候補となります。
アドレナリン受容体研究
アリールピペラジン構造を持つ化合物は、アルファ1アドレナリン受容体と相互作用することが示されています 。この相互作用は、高血圧や良性前立腺肥大などの症状の治療にとって重要です。この化合物の研究は、これらの受容体に関連する新しい洞察と治療法につながる可能性があります。
薬物動態エンハンサー
ピペラジン誘導体は、薬物の薬物動態にプラスの影響を与えることが知られています 。この化合物は、既存の医薬品を改変し、吸収、分布、代謝、排泄(ADME)のプロファイルを改善するために使用できます。
抗菌剤探索
この化合物の構造的複雑さは、潜在的な抗菌特性を示唆しています。 これは、合成され、さまざまな細菌株と真菌株に対して試験され、新しいクラスの抗菌剤としての有効性を調べることができます 。
がん研究
他の生物活性分子との構造的類似性から、この化合物は抗がん特性について調査することができます。 これは、がん細胞の増殖と生存に関与する特定の細胞経路または受容体と相互作用する可能性があります 。
将来の方向性
The future directions for “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” could involve further exploration of its biological activity and potential applications in pharmaceuticals . Further studies could also focus on the development of novel synthetic methods for piperazine derivatives .
作用機序
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors such as adrenergic receptors .
Biochemical Pathways
Compounds that target adrenergic receptors can influence a variety of physiological processes, including smooth muscle contraction and neurotransmitter release .
Pharmacokinetics
The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Modulation of adrenergic receptor activity can have a wide range of effects, depending on the specific receptor subtype and the tissue in which it is expressed .
生化学分析
Biochemical Properties
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters like serotonin and acetylcholine, thereby influencing neurological functions. Additionally, this compound can bind to G-protein coupled receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and phosphatidylinositol . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in anti-inflammatory responses and downregulate pro-inflammatory genes . This dual modulation can lead to a balanced cellular environment, promoting cell survival and function.
Molecular Mechanism
At the molecular level, 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to monoamine oxidase inhibits the enzyme’s activity, leading to increased levels of neurotransmitters . Similarly, its interaction with acetylcholinesterase results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . It can undergo degradation in the presence of strong acids or bases, leading to the formation of inactive metabolites . Long-term studies have indicated that the compound can sustain its therapeutic effects without causing significant cytotoxicity or adverse cellular changes .
Dosage Effects in Animal Models
The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its benefits . Therefore, careful dosage optimization is essential for its safe and effective use.
Metabolic Pathways
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes like monoamine oxidase and acetylcholinesterase, influencing the metabolic flux of neurotransmitters . Additionally, the compound can affect the levels of metabolites involved in inflammatory responses, such as prostaglandins and cytokines . These interactions highlight its role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various cellular targets . The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity is influenced by its subcellular localization, as it can interact with organelle-specific enzymes and proteins .
特性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHAGXPXWBSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



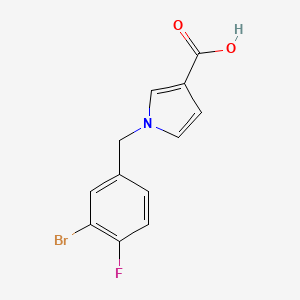
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)
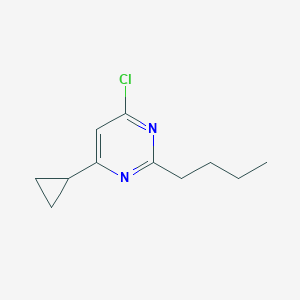
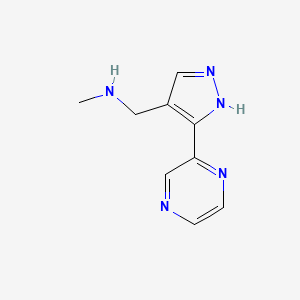


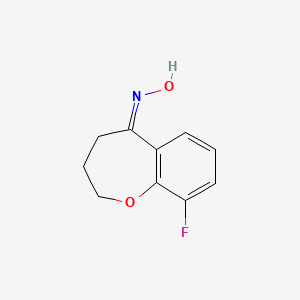
![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)
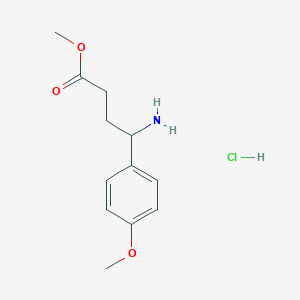
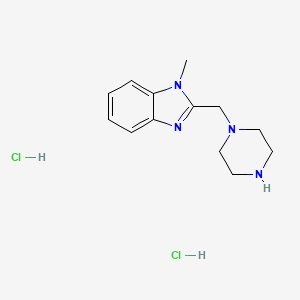
![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)